molecular formula C3H2N4S B13604449 [1,3]Thiazolo[3,2-d]tetrazole CAS No. 252-01-7

[1,3]Thiazolo[3,2-d]tetrazole

Cat. No.: B13604449
CAS No.: 252-01-7
M. Wt: 126.14 g/mol
InChI Key: NAKMOOWCQQCODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired tetrazolo-thiazole ring system.

Industrial Production Methods

Industrial production methods for [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The tetrazolo-thiazole ring can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazolo-thiazole derivatives, while substitution reactions can produce a variety of substituted tetrazolo-thiazole compounds.

Scientific Research Applications

[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine

Uniqueness

[1,2,3,4]Tetrazolo[5,1-b][1,3]thiazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

252-01-7

Molecular Formula

C3H2N4S

Molecular Weight

126.14 g/mol

IUPAC Name

[1,3]thiazolo[2,3-e]tetrazole

InChI

InChI=1S/C3H2N4S/c1-2-8-3-4-5-6-7(1)3/h1-2H

InChI Key

NAKMOOWCQQCODZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NN=NN21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.